Cas no 400-57-7 (Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate)

Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate structure
400-57-7 structure
Product Name:Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate
CAS No:400-57-7
MF:C22H37F7O2
MW:466.516812086105
CID:2825766
PubChem ID:537298
Update Time:2025-04-21

Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate Chemical and Physical Properties

Names and Identifiers

    • octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate
    • DTXSID10336923
    • OCTADECYL HEPTAFLUOROBUTANOATE
    • 2,2,3,3,4,4,4-heptafluoro-butyric acid octadecyl ester
    • Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate #
    • NS00109139
    • Octadecyl perfluorobutyrate
    • 1-Octadecanol, heptafluorobutyrate
    • 400-57-7
    • Heptafluorobutyric acid, n-octadecyl ester
    • Octadecyl heptafluorobutyrate
    • Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate
    • Inchi: 1S/C22H37F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19(30)20(23,24)21(25,26)22(27,28)29/h2-18H2,1H3
    • InChI Key: ABJHYFXBHBSPMK-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)(F)F)(C(=O)OCCCCCCCCCCCCCCCCCC)F

Computed Properties

  • Exact Mass: 466.26817755Da
  • Monoisotopic Mass: 466.26817755Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 20
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.076±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (6.5E-6 g/L) (25 ºC),

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